molecular formula C8H9NO3 B1581344 (5-Methyl-2-nitrophenyl)methanol CAS No. 66424-92-8

(5-Methyl-2-nitrophenyl)methanol

Cat. No. B1581344
CAS RN: 66424-92-8
M. Wt: 167.16 g/mol
InChI Key: IKEYTRGLCHZQHO-UHFFFAOYSA-N
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Description

“(5-Methyl-2-nitrophenyl)methanol” is a chemical compound with the molecular formula C₈H₉NO₃ . It is also known by other names such as “5-methyl-2-nitro-benzenemethanol” and "3-hydroxymethyl-p-nitrotoluene" .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an efficient and green process for the synthesis of 5-methyl-2-nitrobenzoic acid has been developed, which involves the nitration of methyl 3-methylbenzoate by mixtures of HNO₃/Ac₂O . This process is characterized by high selectivity of substrates and a green nitrating process .


Molecular Structure Analysis

The molecular structure of “(5-Methyl-2-nitrophenyl)methanol” can be viewed using Java or Javascript . The molecular weight of the compound is 167.162 .


Chemical Reactions Analysis

The nitration of methyl 3-methylbenzoate is a key process in the synthesis of compounds similar to "(5-Methyl-2-nitrophenyl)methanol" . Various nitration approaches have been explored to avoid the problems of the traditional mixed-acid method .


Physical And Chemical Properties Analysis

“(5-Methyl-2-nitrophenyl)methanol” has a density of 1.3±0.1 g/cm³, a boiling point of 314.9±27.0 °C at 760 mmHg, and a melting point of 66-67ºC . The compound has a flash point of 141.3±12.2 °C .

Scientific Research Applications

Photochemical Reactions

(5-Methyl-2-nitrophenyl)methanol and related compounds are involved in complex photochemical reactions. For instance, the methanol photorelease from 2-nitrobenzyl methyl ether and its derivatives has been studied in detail, revealing intermediates like 1,3-dihydrobenz[c]isoxazol-1-ol derivatives and 2-nitrosobenzyl hemiacetals. These findings are significant for potential applications in the release of bioagents from 2-nitrobenzyl protecting groups, often used in biochemical studies (Il'ichev et al., 2004).

Organic Synthesis

In the context of organic synthesis, (5-Methyl-2-nitrophenyl)methanol and related compounds play a role in various synthetic processes. For example, a clean and cost-competitive method using methanol as both a C1 synthon and H2 source for selective N-methylation of amines has been developed. This method highlights the synthetic value of such reactions in creating pharmaceutical agents (Sarki et al., 2021).

Diels-Alder Reactions

The compound also finds applications in Diels-Alder reactions. For example, derivatives like 2-alkyl-5-methoxy-4-(p-nitrophenyl)oxazoles have been used in Diels-Alder reactions with various dienophiles, producing different adducts. These reactions are pivotal in organic chemistry for synthesizing complex molecular structures (Ibata et al., 1986).

Transesterification Catalysts

In the field of green chemistry, zwitterionic salts derived from compounds like 4-nitrophenyl isothiocyanate have been used as catalysts for the transesterification of methyl carboxylates and alcohols. Such research is crucial for developing sustainable chemical processes (Ishihara et al., 2008).

Forensic Science Applications

(5-Methyl-2-nitrophenyl)methanol derivatives like 5-(4-Nitrophenyl)-2,4-pentadien-1-al have been used in forensic science for chemical tracking in crime scene investigations. This application demonstrates the versatility of such compounds in practical and investigative contexts (Suzuki, 2013).

Safety And Hazards

“(5-Methyl-2-nitrophenyl)methanol” is classified as an irritant . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and face protection should be worn when handling this compound .

Future Directions

The development of a more economic, green nitration process for the synthesis of compounds similar to “(5-Methyl-2-nitrophenyl)methanol” is highly desirable . Furthermore, the application of PqsD inhibitors as anti-infectives provides new perspectives .

properties

IUPAC Name

(5-methyl-2-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-6-2-3-8(9(11)12)7(4-6)5-10/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKEYTRGLCHZQHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70985092
Record name (5-Methyl-2-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70985092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Methyl-2-nitrophenyl)methanol

CAS RN

66424-92-8
Record name 5-Methyl-2-nitrobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66424-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-2-nitrobenzyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066424928
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5-Methyl-2-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70985092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-2-nitrobenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.309
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

60 ml of borane-dimethyl sulphide complex are added over the course of 30 minutes to a boiling solution of 100 g of 5-methyl-2-nitrobenzoic acid in 750 ml of tetrahydrofuran. The reaction solution is boiled for 4 hours under reflux conditions. Then, 200 ml of methanol are added with cooling, and the solution is left to stand for 30 minutes at room temperature. It is then evaporated in a vacuum until dry and the residue thus obtained is partitioned between chloroform and sodium carbonate solution. The organic phase is washed with water, dried over sodium sulphate and evaporated, whereupon the heading compound is obtained as a crystalline solid having a low melting point.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
LA McAllister, BM Bechle, AB Dounay… - The Journal of …, 2011 - ACS Publications
We describe a generalized approach to stereocontrolled synthesis of substituted cyclic hydroxamic acids (3-amino-1-hydroxy-3,4-dihydroquinolinones) by selective reduction of …
Number of citations: 25 pubs.acs.org
RL Ford - 2021 - indigo.uic.edu
Nitrosoarenes present intriguing synthetic targets due to their utility in forming new C–N bonds through ene-, nitroso-aldol, and electrocyclization type reactions. This utility has spurned …
Number of citations: 0 indigo.uic.edu
W Yang, W Zhou, S Gou - Journal of Medicinal Chemistry, 2023 - ACS Publications
In order to obtain efficient NO donor drugs to treat hypoxic cardiac disease, a series of hypoxia-targeted NO donor compounds were prepared and screened. Among them, a …
Number of citations: 3 pubs.acs.org
D Ly, TT Nguyen, CTH Tran, VPT Nguyen… - The Journal of …, 2021 - ACS Publications
A simple metal-free method for the synthesis of quinazolinones from commercially available 2-nitrobenzyl alcohols and tetrahydroisoquinolines is developed. The reaction conditions …
Number of citations: 6 pubs.acs.org

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